molecular formula C18H22N4O3S B6919750 N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-6-(methylsulfamoyl)pyridine-3-carboxamide

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-6-(methylsulfamoyl)pyridine-3-carboxamide

Cat. No.: B6919750
M. Wt: 374.5 g/mol
InChI Key: KOTAZGXNOJAXFI-UHFFFAOYSA-N
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Description

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-6-(methylsulfamoyl)pyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a methylsulfamoyl group and an isoquinoline moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-6-(methylsulfamoyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-19-26(24,25)17-7-6-15(12-21-17)18(23)20-9-11-22-10-8-14-4-2-3-5-16(14)13-22/h2-7,12,19H,8-11,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTAZGXNOJAXFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=NC=C(C=C1)C(=O)NCCN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the isoquinoline core One common approach is the Biltz synthesis, which involves the cyclization of a β-phenylethylamine derivative with an appropriate diketone

Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The pyridine ring can be oxidized to form pyridine-N-oxide derivatives.

  • Reduction: The sulfamoyl group can be reduced to a sulfamide or sulfonic acid derivative.

  • Substitution: The carboxamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophiles like amines or alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.

Major Products Formed:

  • Oxidation: Pyridine-N-oxide derivatives.

  • Reduction: Sulfamide or sulfonic acid derivatives.

  • Substitution: Amides, esters, or other substituted carboxamide derivatives.

Scientific Research Applications

  • Chemistry: It can serve as a building block for the synthesis of more complex molecules.

  • Biology: It may be used in the study of enzyme inhibitors or receptor antagonists.

  • Medicine: It could be explored for its therapeutic potential, particularly in the treatment of diseases involving the isoquinoline or pyridine moieties.

  • Industry: It may find use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

  • Isoquinoline derivatives: These compounds share the isoquinoline core but may have different substituents.

  • Pyridine derivatives: These compounds feature the pyridine ring with various functional groups.

  • Sulfamoyl derivatives: These compounds contain the sulfamoyl group attached to different aromatic or aliphatic moieties.

Uniqueness: N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-6-(methylsulfamoyl)pyridine-3-carboxamide is unique due to its specific combination of the isoquinoline and pyridine rings, along with the sulfamoyl and carboxamide groups. This combination may confer distinct biological or chemical properties compared to similar compounds.

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